molecular formula C20H20N4O2 B12515981 5-Isoquinolinamine, N-[1-[(4-nitrophenyl)methyl]-3-pyrrolidinyl]- CAS No. 675133-08-1

5-Isoquinolinamine, N-[1-[(4-nitrophenyl)methyl]-3-pyrrolidinyl]-

Cat. No.: B12515981
CAS No.: 675133-08-1
M. Wt: 348.4 g/mol
InChI Key: ZONRCZLRRHTANM-UHFFFAOYSA-N
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Description

5-Isoquinolinamine, N-[1-[(4-nitrophenyl)methyl]-3-pyrrolidinyl]- is a complex organic compound with significant interest in various scientific fields This compound is characterized by its unique structure, which includes an isoquinoline backbone, a nitrophenyl group, and a pyrrolidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isoquinolinamine, N-[1-[(4-nitrophenyl)methyl]-3-pyrrolidinyl]- typically involves multi-step organic reactions. One common method includes the reaction of isoquinoline derivatives with nitrophenylmethylpyrrolidine under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

5-Isoquinolinamine, N-[1-[(4-nitrophenyl)methyl]-3-pyrrolidinyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or hydrazine.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrophenyl group, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, hydrazine.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

5-Isoquinolinamine, N-[1-[(4-nitrophenyl)methyl]-3-pyrrolidinyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Isoquinolinamine, N-[1-[(4-nitrophenyl)methyl]-3-pyrrolidinyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-Isoquinolinamine, N-[1-[(3-nitrophenyl)methyl]-3-pyrrolidinyl]-
  • 5-Isoquinolinamine, N-[(3R)-1-[(3-nitrophenyl)methyl]-3-pyrrolidinyl]-

Uniqueness

Compared to similar compounds, 5-Isoquinolinamine, N-[1-[(4-nitrophenyl)methyl]-3-pyrrolidinyl]- stands out due to its specific structural configuration, which may confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

675133-08-1

Molecular Formula

C20H20N4O2

Molecular Weight

348.4 g/mol

IUPAC Name

N-[1-[(4-nitrophenyl)methyl]pyrrolidin-3-yl]isoquinolin-5-amine

InChI

InChI=1S/C20H20N4O2/c25-24(26)18-6-4-15(5-7-18)13-23-11-9-17(14-23)22-20-3-1-2-16-12-21-10-8-19(16)20/h1-8,10,12,17,22H,9,11,13-14H2

InChI Key

ZONRCZLRRHTANM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1NC2=CC=CC3=C2C=CN=C3)CC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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